molecular formula C10H11Cl2NO B404993 3-chloro-N-(3-chloropropyl)benzamide

3-chloro-N-(3-chloropropyl)benzamide

Cat. No.: B404993
M. Wt: 232.1g/mol
InChI Key: JVOMANMSYJWDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(3-chloropropyl)benzamide, with the CAS number 330469-02-8 , is a small molecule building block of interest in synthetic and medicinal chemistry research. Its molecular formula is C 10 H 11 Cl 2 NO and it has a molecular weight of 232.11 . The compound features a benzamide core substituted with a chloro group at the 3-position and an N-linked 3-chloropropyl chain. This structure, which can be represented by the SMILES string O=C(NCCCCl)C1=CC=CC(Cl)=C1 , provides two distinct reactive sites: the chloro substituent on the aromatic ring and the terminal chloride on the propyl chain. These functional groups make it a versatile intermediate (or synthetic building block) for constructing more complex molecules, such through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Researchers may employ this compound in the synthesis of compound libraries for pharmaceutical screening or in the development of novel materials. As with all compounds of this nature, this compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Proper laboratory safety protocols should be observed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3-chloropropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-5-2-6-13-10(14)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOMANMSYJWDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289350
Record name 3-Chloro-N-(3-chloropropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330469-02-8
Record name 3-Chloro-N-(3-chloropropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330469-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(3-chloropropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among benzamide derivatives lie in the substituents on the nitrogen atom and the benzoyl ring. Below is a comparative analysis:

Compound Name Substituents on Benzoyl Ring Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Structural Notes
3-Chloro-N-(3-chloropropyl)benzamide* 3-Cl 3-Chloropropyl (C₃H₆Cl) C₁₀H₁₁Cl₂NO 248.10 (calc.) Flexible chloropropyl chain; potential for conformational variability.
3-Chloro-N-(3-chlorophenyl)benzamide 3-Cl 3-Chlorophenyl (C₆H₄Cl) C₁₃H₉Cl₂NO 266.11 Rigid aromatic substituent; dihedral angles between rings: 7.3–9.1° .
3-Chloro-N-[2-(3-chlorophenyl)ethyl]benzamide 3-Cl 2-(3-Chlorophenyl)ethyl (C₈H₇Cl) C₁₅H₁₃Cl₂NO 294.17 Extended aliphatic chain with aromatic terminus; increased steric bulk.
3-Chloro-N-(diethylcarbamothioyl)benzamide 3-Cl Diethylcarbamothioyl (C₅H₁₀NS) C₁₂H₁₅ClN₂OS 270.78 Thioamide group; forms square-planar Ni(II) complexes .

Notes:

  • The chloropropyl group in the target compound introduces flexibility, contrasting with rigid aromatic substituents (e.g., 3-chlorophenyl) in analogues .
  • Thioamide derivatives (e.g., ) exhibit distinct coordination chemistry due to sulfur’s soft Lewis basicity, unlike the oxygen-based amides.

Physical and Chemical Properties

  • Crystallography: 3-Chloro-N-(3-chlorophenyl)benzamide: Crystallizes in monoclinic P2₁/c with two molecules per asymmetric unit. Hydrogen bonds (N–H⋯O) form 1D chains . Target Compound: Expected to exhibit similar hydrogen bonding but with altered packing due to the flexible chloropropyl chain.
  • Solubility: The chloropropyl chain likely enhances solubility in nonpolar solvents compared to aryl-substituted analogues.
  • Thermal Stability : Aromatic substituents (e.g., 3-chlorophenyl) may confer higher melting points than aliphatic chains.

Preparation Methods

Nucleophilic Acyl Substitution

The most widely reported method involves the reaction of 3-chlorobenzoyl chloride with 3-chloropropylamine in the presence of a base. Hasebe and Tsuchiya (1988) demonstrated this approach using dichloromethane as the solvent and triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–8 hours, achieving a yield of 74% after recrystallization in ethanol. Critical parameters include:

  • Molar ratio : A 1:1.2 stoichiometry of 3-chlorobenzoyl chloride to 3-chloropropylamine minimizes side reactions.

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates compared to ethers.

Barros and Sineriz (2000) improved this method by substituting triethylamine with pyridine, which acts as both a base and a catalyst, increasing the yield to 94%. The optimized protocol uses reflux conditions (40–50°C) and reduces reaction time to 4 hours.

Table 1: Comparison of Nucleophilic Acyl Substitution Methods

ParameterHasebe & Tsuchiya (1988)Barros & Sineriz (2000)
BaseTriethylaminePyridine
Temperature25°C40–50°C
Reaction Time6–8 hours4 hours
Yield74%94%
PurificationEthanol recrystallizationColumn chromatography

Coupling Reactions via Active Esters

An alternative route employs carbodiimide-mediated coupling, as described in Chinese patent CN105936625A. Here, 3-chloro-N-(3-chloropropyl)benzamide is synthesized through a three-step process:

  • Activation : 3-Chlorobenzoic acid reacts with N,NN,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an active ester.

  • Amidation : The active ester couples with 3-chloropropylamine at 25°C, yielding the intermediate this compound-1-benzotriazole ester.

  • Reduction : Zinc and sodium hydroxide reduce nitro groups, finalizing the product.

This method achieves a 95% yield but requires stringent anhydrous conditions and specialized reagents.

Optimization Strategies for Industrial Production

Continuous Flow Reactors

Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow systems replace batch reactors to maintain precise temperature control (±1°C) and reduce reaction times by 30%. For example, a micromixer reactor achieves 92% yield in 2 hours by enhancing mass transfer between 3-chlorobenzoyl chloride and 3-chloropropylamine.

Purification Techniques

  • Recrystallization : Ethanol (95% purity) removes unreacted starting materials, yielding >99% pure product.

  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:3) resolve regioisomers, critical for pharmaceutical applications.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

1H^1H-NMR (500 MHz, CDCl3_3) data confirm the structure:

  • Aromatic protons : δ 7.40–7.36 (m, 3H, Ar–H).

  • Amide proton : δ 6.41 (s, 1H, N–H).

  • Chloropropyl chain : δ 3.60 (t, 2H, Cl–CH2_2), δ 2.92 (t, 2H, N–CH2_2), δ 1.90 (quintet, 2H, CH2_2).

Electron Ionization Mass Spectrometry (EIMS)

The molecular ion peak at m/z 197.061 (C10_{10}H12_{12}Cl2_2NO) matches the theoretical exact mass .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.